molecular formula C13H15N3O B7515072 N-butan-2-ylquinoxaline-2-carboxamide

N-butan-2-ylquinoxaline-2-carboxamide

Cat. No.: B7515072
M. Wt: 229.28 g/mol
InChI Key: VKWINXGHPRBKEP-UHFFFAOYSA-N
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Description

N-butan-2-ylquinoxaline-2-carboxamide is a chemical compound of significant research interest due to its quinoxaline core structure, a scaffold widely recognized for its diverse biological and pharmacological properties. Quinoxaline derivatives are a prominent focus in medicinal chemistry, particularly in the development of novel neuropharmacological agents. Recent research on structurally similar quinoxaline carboxamides has identified them as potent allosteric modulators of cannabinoid receptors (CB1 and CB2), which are critical targets in neuroscience and pain management research . This suggests potential application in studying the endocannabinoid system. Furthermore, quinoxaline derivatives are extensively investigated for their anxiolytic potential. In vivo studies on related compounds have demonstrated promising activity in behavioral models such as the elevated plus maze and light-dark box, sometimes with effects comparable to reference drugs like diazepam, but with a potentially improved side-effect profile . Beyond neuroscience, the quinoxaline motif displays a broad spectrum of biological activities, making it a versatile scaffold for research. Recent scientific literature highlights its investigated applications as an antiviral agent against respiratory pathogens, including influenza and coronaviruses, as well as in anticancer, antimicrobial, and anti-inflammatory studies . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-butan-2-ylquinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-9(2)15-13(17)12-8-14-10-6-4-5-7-11(10)16-12/h4-9H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWINXGHPRBKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The direct C–H carbamoylation of quinoxalin-2(1H)-ones represents a streamlined approach to N-butan-2-ylquinoxaline-2-carboxamide. This method, developed by Li et al., utilizes isocyanides as carbamoylating agents under acidic aqueous conditions. The reaction proceeds via protonation of the quinoxalin-2(1H)-one at the C-3 position, enabling nucleophilic attack by the isocyanide. Subsequent oxidation by atmospheric oxygen yields the carboxamide product.

Optimization studies (Table 1) revealed that perchloric acid (HClO₄) in water at 90°C for 3 hours provided the highest yield (81–85%). Increasing the solvent volume from 1.5 mL to 3 mL reduced yields to 70%, emphasizing the importance of concentration. Alternative acids like triflic acid (TfOH) or acetic acid (AcOH) proved less effective, highlighting HClO₄’s role in stabilizing reactive intermediates.

Table 1: Optimization of Carbamoylation Conditions

EntryIsocyanide (equiv)AcidTemp (°C)Yield (%)
51.5HCl9050
81.5HClO₄9081
151.5HClO₄ (1.5 mL)9085

Adapted from

Substrate Scope and Limitations

The protocol accommodates diverse isocyanides, including aliphatic (e.g., tert-butyl isocyanide) and aryl (e.g., benzyl isocyanide) variants, with yields ranging from 78% to 92%. However, electron-deficient aryl isocyanides exhibit reduced reactivity due to decreased nucleophilicity. N-substituted quinoxalin-2(1H)-ones also perform well, with methyl and phenyl groups at the N1-position yielding 62–90%. Notably, unscaled reactions (0.3 mmol) and gram-scale syntheses (9 mmol) show comparable efficiency, underscoring the method’s practicality.

Alkylation-Amide Coupling Sequential Synthesis

N-Alkylation of Quinoxaline Cores

A two-step approach involving N-alkylation followed by amide coupling is widely employed for structurally analogous compounds. For this compound, this entails:

  • N-Alkylation : Reacting quinoxaline-2-carboxylic acid with 2-bromobutane in dimethylformamide (DMF) using sodium hydride (NaH) as a base.

  • Amide Coupling : Activating the carboxylic acid with TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) and coupling with sec-butylamine.

Initial alkylation steps often require excess alkyl halide (1.3–2.0 equiv) and prolonged reaction times (20–23 hours) to achieve >70% conversion. Incomplete reactions necessitate iterative additions of NaH and alkylating agents, complicating purification.

Amide Coupling and Hydrolysis

Post-alkylation, the carboxylic acid is activated using TBTU and triethylamine (TEA), followed by reaction with sec-butylamine. Yields for this step exceed 80% under optimized conditions (DMF, rt, 3 hours). Final hydrolysis of ester intermediates (e.g., methyl esters) using NaOH (2–4 equiv) at 55°C completes the synthesis. Challenges include competing side reactions, such as over-alkylation or ester hydrolysis, which are mitigated by controlled stoichiometry and temperature.

Acid-Promoted Condensation Reactions

Quinoxaline-2-carboxylic Acid and sec-Butylamine

Condensing quinoxaline-2-carboxylic acid with sec-butylamine in the presence of HClO₄ or polyphosphoric acid (PPA) provides a one-pot route to the target compound. This method, while less explored, avoids multi-step sequences but suffers from lower yields (45–60%) due to imine byproduct formation.

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Catalytic ZnCl₂ or AlCl₃, however, show minimal activity compared to Brønsted acids like HClO₄. Recent efforts to replace hazardous perchloric acid with biodegradable ionic liquids remain experimental but promising.

Scalability and Industrial Considerations

Gram-scale syntheses using the carbamoylation method demonstrate negligible yield reduction (85% at 9 mmol vs. 81% at 0.3 mmol). Key industrial challenges include:

  • Safety : Handling concentrated HClO₄ at high temperatures requires explosion-proof equipment.

  • Purification : Silica gel chromatography remains standard, though solvent-intensive. Switching to recyclable resins (e.g., Amberlyst-15) could improve sustainability.

Mechanistic Insights and Side Reactions

Oxidation Pathways

The carbamoylation mechanism involves tetrahydroquinoxaline intermediates, which oxidize in air to form the final product. Nitrogen-purged reactions yield hydrogenated byproducts (e.g., compound 6 , 88%), confirming O₂’s role as the terminal oxidant.

Competing Alkylation Side Reactions

In sequential syntheses, over-alkylation at N1 and N4 positions of quinoxaline occurs with excess alkyl halide, necessitating precise stoichiometric control. HPLC-MS monitoring is critical to quench reactions at optimal conversion .

Q & A

Q. What are the recommended synthesis routes for N-butan-2-ylquinoxaline-2-carboxamide, and what analytical techniques ensure purity?

Answer: Synthesis of this compound typically involves coupling reactions between quinoxaline-2-carboxylic acid derivatives and butan-2-amine under controlled conditions. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
  • Purification : Recrystallization or column chromatography (e.g., silica gel) followed by HPLC to achieve >95% purity .
  • Characterization : Employ NMR (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment. Computational tools like PubChem-derived molecular descriptors can aid in preliminary validation .

Q. How should researchers handle and store this compound to maintain stability?

Answer:

  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid proximity to strong oxidizing agents (e.g., peroxides), which may trigger decomposition .
  • Handling : Use PPE (gloves, lab coats, safety goggles) and operate in fume hoods to prevent inhalation or skin contact. Local exhaust ventilation is critical to mitigate dust dispersion .
  • Stability monitoring : Conduct periodic FT-IR or TGA analyses to detect degradation products like CO, CO₂, or NOx under stress conditions (e.g., elevated temperatures) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Answer: Discrepancies often arise from limitations in computational models (e.g., force field approximations or solvent effects). Methodological solutions include:

  • Iterative validation : Compare DFT-calculated reaction pathways with experimental kinetic studies (e.g., UV-Vis monitoring of reaction intermediates).
  • Solvent correction : Apply implicit/explicit solvent models (e.g., COSMO-RS) to refine computational predictions .
  • Cross-referencing : Use PubChem or ChemSpider databases to benchmark against structurally analogous quinoxaline derivatives .

Q. What methodologies are appropriate for assessing the compound’s potential ecological impact when existing data is limited?

Answer: When ecotoxicological data are unavailable (e.g., biodegradability, bioaccumulation):

  • Read-across approaches : Extrapolate from structurally similar compounds (e.g., quinoxaline-2-carboxaldehyde) with known ecotoxicity profiles .
  • Predictive modeling : Use QSAR models (e.g., EPI Suite) to estimate LC50 or EC50 values for aquatic organisms.
  • Microcosm assays : Conduct soil mobility studies using radiolabeled compounds to track adsorption/leaching behavior .

Q. What experimental designs are optimal for evaluating the compound’s interaction with biological targets?

Answer:

  • In vitro assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., kinases or GPCRs).
  • Cellular models : Perform dose-response studies in relevant cell lines (e.g., cancer or primary cells) with viability assays (MTT or ATP-lite) .
  • Molecular docking : Validate hypotheses using AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, followed by mutagenesis studies to confirm critical binding residues .

Q. How can researchers address inconsistencies in stability data under varying pH conditions?

Answer:

  • Controlled degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C and analyze degradation products via LC-MS.
  • Kinetic profiling : Calculate half-life (t½) and activation energy (Ea) using Arrhenius plots to predict shelf-life under storage conditions .
  • Cross-validation : Compare results with related carboxamides (e.g., furan-2-carboxamide derivatives) to identify pH-sensitive functional groups .

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